molecular formula C8H9BrO2 B1444677 4-Bromo-3-(hydroxymethyl)-2-methylphenol CAS No. 1255206-72-4

4-Bromo-3-(hydroxymethyl)-2-methylphenol

Cat. No. B1444677
Key on ui cas rn: 1255206-72-4
M. Wt: 217.06 g/mol
InChI Key: PCIBNCRQRIUZMN-UHFFFAOYSA-N
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Patent
US09108947B2

Procedure details

3-Hydroxymethyl-2-methyl phenol (113.9 g, 824.0 mmol) was dissolved in a mixture of acetonitrile (850 mL) and trifluoroacetic acid (750.0 mL, 9,735 mmol) in a 3-neck 5-L flask under nitrogen. The reaction mixture was cooled to −33° C. N-bromosuccinimide (141 g, 791 mmol) was added over 15 minutes, with the temperature during addition in the range of −35 to −33° C. The reaction mixture was allowed to stir for an additional 15 minutes during which time the temperature decreased to −40° C. The cooling bath was removed, and potassium carbonate (741.0 g, 5,358 mmol) diluted with water to a total of 1.0 L was added. Off-gassing was observed, and the temperature increased to 25° C. MTBE (1.5 L) was added, and the reaction mixture was transferred to a separatory funnel. The layers were separated. The aqueous layer was diluted with water (500 mL) and extracted with MTBE (1 L)+EtOAc (500 mL), and then MTBE (500 mL)+EtOAc (250 mL). The combined organic layers were washed with water (240 mL) and dried over sodium sulfate. The sodium sulfate was removed by filtration, washed with additional MTBE and concentrated under reduced pressure. MTBE (684 mL, 2 volumes) was added, and the suspension was heated to 40° C. to produce a homogeneous solution. The solution was allowed to cool to room temperature. Six volumes of heptane were added, and the suspension was stirred overnight. The suspension was filtered, and the crystals were washed with 4:1 heptane: MTBE (500 mL), followed by heptane (500 mL). The solid was dried under vacuum, providing 4-bromo-3-hydroxymethyl-2-methyl phenol.
Quantity
113.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
741 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]([CH3:10])=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.FC(F)(F)C(O)=O.[Br:18]N1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O.CCCCCCC.CC(OC)(C)C>[Br:18][C:8]1[CH:7]=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH2:2][OH:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
113.9 g
Type
reactant
Smiles
OCC=1C(=C(C=CC1)O)C
Name
Quantity
750 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
741 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-33 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 15 minutes during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decreased to −40° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 25° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (1 L)+EtOAc (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (240 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The sodium sulfate was removed by filtration
WASH
Type
WASH
Details
washed with additional MTBE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
MTBE (684 mL, 2 volumes) was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to 40° C.
CUSTOM
Type
CUSTOM
Details
to produce a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the crystals were washed with 4:1 heptane
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)O)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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